molecular formula C17H23N3O2 B8290592 1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine

1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine

Cat. No.: B8290592
M. Wt: 301.4 g/mol
InChI Key: JHPHAAHYJBMFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with an ethynyl group and a homopiperazine ring protected by a tert-butoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative, which undergoes ethynylation to introduce the ethynyl group at the 5-position. The homopiperazine ring is then introduced through nucleophilic substitution reactions, followed by the protection of the nitrogen atom with a tert-butoxycarbonyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the tert-butoxycarbonyl group.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of the free amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Possible applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The homopiperazine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxycarbonyl-cis-3,5-dimethylpiperazine: Another piperazine derivative with different substituents.

    Diamine derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and binding properties. The combination of the pyridine and homopiperazine rings also contributes to its unique chemical and biological characteristics.

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

tert-butyl 4-(5-ethynylpyridin-3-yl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C17H23N3O2/c1-5-14-11-15(13-18-12-14)19-7-6-8-20(10-9-19)16(21)22-17(2,3)4/h1,11-13H,6-10H2,2-4H3

InChI Key

JHPHAAHYJBMFFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=CN=CC(=C2)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-[5-(3-methyl-3-hydroxy-butyn-1-yl)-3-pyridyl]-4-tert-butoxycarbonyl-homopiperazine (0.40 g, 1.1 mmol), sodium hydride 60% (4.5 mg, 0.11 mmol) and toluene (10 ml) was stirred at 110° C. for 3 h. The crude mixture was purified by chromatography on silica gel with ethyl acetate: toluene, (3:1) gave the title compound. Yield 0.13 g, 39%.
Name
1-[5-(3-methyl-3-hydroxy-butyn-1-yl)-3-pyridyl]-4-tert-butoxycarbonyl-homopiperazine
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
4.5 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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